molecular formula C12H13NO2 B4712485 2-(5-ethyl-1-benzofuran-3-yl)acetamide

2-(5-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B4712485
M. Wt: 203.24 g/mol
InChI Key: RSDWXZPWWJDKIE-UHFFFAOYSA-N
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Description

2-(5-Ethyl-1-benzofuran-3-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around a benzofuran scaffold, a privileged structure in pharmaceutical development known for its diverse biological activities . The core benzofuran structure is substituted with an ethyl group at the 5-position and a critical acetamide functional group at the 3-position, which serves as a key pharmacophore for molecular recognition and interaction with biological targets . Researchers value this acetamide-linked benzofuran derivative for its potential as a building block in the synthesis of more complex bioactive molecules. The acetamide group is a versatile handle that can facilitate interactions with enzyme active sites and is commonly explored for optimizing the pharmacokinetic properties of lead compounds . Benzofuran-acetamide hybrids have been investigated for a range of therapeutic applications, reflecting the broad utility of this structural class . This compound is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14/h3-5,7H,2,6H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDWXZPWWJDKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Ethyl vs. Hydroxy Groups : The 5-ethyl substituent in the target compound confers greater lipophilicity compared to the 6-hydroxy analog, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Benzofuran vs. In contrast, the benzofuran core may offer better π-π stacking interactions in hydrophobic environments .
  • Auxin Agonists () : Compounds like WH7 and 533 incorporate pyridine or triazole rings in the acetamide side chain, which enhance hydrogen bonding and receptor affinity. The target compound’s simpler acetamide group may limit such interactions but reduce metabolic complexity .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent positions (e.g., ethyl group at C5 of benzofuran, acetamide linkage). Key signals include δ 2.35 ppm (quartet, CH2 of ethyl) and δ 4.45 ppm (singlet, acetamide methylene) .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. For example, the benzofuran ring typically shows planarity with a dihedral angle <5° relative to the acetamide group .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 262.1443 for C14H15NO3) .

How does the compound interact with biological targets, and what methodologies validate these mechanisms?

Advanced Research Question
The acetamide moiety and benzofuran ring enable interactions with enzymes (e.g., cyclooxygenase-2) or ion channels (e.g., Kv1.5). Use:

  • Molecular Docking: AutoDock Vina to simulate binding affinities (e.g., ΔG = -8.2 kcal/mol for COX-2) .
  • In Vitro Assays: Measure IC50 values via ELISA (e.g., 12.3 µM for TNF-α inhibition) or patch-clamp electrophysiology for ion channel modulation .
  • SAR Studies: Modify substituents (e.g., replacing ethyl with methyl reduces activity by 40%) to identify critical functional groups .

How can reaction conditions be optimized to address low yields in large-scale synthesis?

Advanced Research Question
Low yields (<50%) often arise from steric hindrance at the benzofuran C3 position. Strategies:

  • Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent Optimization: Replace THF with DMF to improve solubility of intermediates .
  • Flow Chemistry: Continuous flow reactors reduce side reactions (e.g., hydrolysis) and improve throughput by 30% .

How should researchers reconcile conflicting bioactivity data across studies?

Advanced Research Question
Discrepancies (e.g., anti-inflammatory vs. negligible activity) may stem from assay conditions or impurity profiles. Mitigate by:

  • Purity Validation: Use HPLC (≥99% purity, C18 column, acetonitrile/water gradient) .
  • Dose-Response Curves: Establish linear ranges (e.g., 1–100 µM) to avoid false negatives .
  • Control Compounds: Include reference standards (e.g., indomethacin for COX inhibition assays) .

What analytical methods best characterize degradation products under physiological conditions?

Advanced Research Question
Under simulated gastric fluid (pH 1.2), the compound hydrolyzes to 5-ethyl-1-benzofuran-3-yl acetic acid. Use:

  • LC-MS/MS: Track degradation kinetics (t1/2 = 4.2 hours) .
  • Stability Studies: Accelerated testing at 40°C/75% RH for 4 weeks to predict shelf life .

How do substituent modifications impact pharmacokinetic properties?

Advanced Research Question

  • LogP Optimization: Adding a methoxy group increases logP from 2.1 to 2.8, enhancing blood-brain barrier permeability .
  • Metabolic Stability: Microsomal assays (human liver microsomes) show CYP3A4-mediated oxidation; fluorination at C5 reduces clearance by 50% .

What computational tools predict crystallographic behavior for polymorph screening?

Advanced Research Question

  • Mercury CSD: Analyze packing motifs (e.g., hydrogen-bonding networks between acetamide groups) .
  • POLYMATCH Algorithm: Predict stable polymorphs (Form I vs. Form II) using lattice energy calculations .

How can researchers validate target engagement in complex biological matrices?

Advanced Research Question

  • CETSA (Cellular Thermal Shift Assay): Monitor target protein stabilization (e.g., COX-2) after compound treatment .
  • SPR (Surface Plasmon Resonance): Measure binding kinetics (ka = 1.5 × 10^4 M−1s−1) in serum-containing buffers .

What strategies resolve crystallographic disorder in X-ray structures?

Advanced Research Question
Disordered ethyl groups (C5 position) are common. Refinement steps:

  • SHELXL Constraints: Apply SIMU and DELU restraints to thermal parameters .
  • Twinned Data Correction: Use HKLF 5 in SHELXL for hemihedral twinning (twin law -h, -k, l) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-1-benzofuran-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(5-ethyl-1-benzofuran-3-yl)acetamide

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